SE 175: An Organic Nitrate Nitric Oxide (NO) Donor
SE 175: An Organic Nitrate Nitric Oxide (NO) Donor
An in-depth analysis of the identifier "SE 175" reveals that it is not a unique designation for a single molecular entity. Scientific and commercial databases associate this identifier with at least three distinct compounds, each with a unique mechanism of action. This guide provides a detailed technical overview of each of these molecules: an organic nitrate nitric oxide (NO) donor, the serine protease inhibitor FUT-175 (Nafamostat), and the aryl hydrocarbon receptor (AHR) inhibitor IK-175. Additionally, the relevance of TMEM175, a lysosomal ion channel, is briefly discussed.
The compound designated SE 175 with CAS number 258278-64-7 is classified as an organic nitrate. Its primary mechanism of action is the in vivo release of nitric oxide (NO) following reductive transformation. NO is a critical signaling molecule involved in various physiological processes, most notably vasodilation.
Mechanism of Action
Organic nitrates, such as SE 175, undergo enzymatic biotransformation to release NO. This process is complex and can involve several enzymes, including mitochondrial aldehyde dehydrogenase (mtALDH) and cytochrome P450 enzymes. Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. The ultimate effect is a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[1] This vasodilatory effect is beneficial in conditions like angina, where it reduces myocardial oxygen demand.
Quantitative Data
Experimental Protocols
In Vitro Assessment of Vasodilation:
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit).
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor agent like phenylephrine or norepinephrine.
-
Drug Application: Once a stable contraction is achieved, add cumulative concentrations of SE 175 to the organ bath.
-
Data Recording: Record the changes in isometric tension to determine the concentration-response curve and calculate the EC50 value for vasodilation.
Signaling Pathway Diagram
Caption: Mechanism of action of SE 175 as a nitric oxide donor.
FUT-175 (Nafamostat Mesilate): A Broad-Spectrum Serine Protease Inhibitor
FUT-175, also known as Nafamostat Mesilate, is a synthetic serine protease inhibitor with a wide range of therapeutic applications, including as an anticoagulant and in the treatment of acute pancreatitis.[3][4][5]
Mechanism of Action
FUT-175 acts as a potent, reversible, and competitive inhibitor of various serine proteases.[3][4] It forms a stable, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of these proteases, thereby blocking their catalytic activity. The enzymes inhibited by FUT-175 include key players in the coagulation cascade (thrombin, factor Xa), fibrinolysis (plasmin), the complement system (C1r, C1s), and inflammation (kallikrein, trypsin).[3][6] Its anticoagulant effect stems from the inhibition of thrombin and Factor Xa, which are crucial for the formation of fibrin clots.[3] Its anti-inflammatory properties are attributed to the inhibition of kallikrein and the complement cascade.[7]
Quantitative Data
| Target Enzyme | IC50 Value | Reference |
| Trypsin | 10⁻⁸ M | [6] |
| C1r | 10⁻⁷ M | [6] |
| C1s | 10⁻⁷ M | [6] |
| Thrombin | 10⁻⁶ M | [6] |
| Kallikrein | 10⁻⁷ M | [6] |
| Plasmin | 10⁻⁶ M | [6] |
| Complement-mediated hemolysis | 1.3 x 10⁻⁷ M to 4.0 x 10⁻⁷ M | [8] |
| C3a, C4a, C5a generation | 3-43 µM | [9] |
Experimental Protocols
In Vitro Protease Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.g., trypsin) and a corresponding chromogenic or fluorogenic substrate.
-
Inhibitor Preparation: Prepare serial dilutions of FUT-175.
-
Assay Procedure: In a microplate, combine the enzyme, substrate, and varying concentrations of FUT-175 in a suitable buffer.
-
Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme and measure the rate of substrate cleavage by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Signaling Pathway Diagram
Caption: FUT-175 inhibits key serine proteases in the coagulation and complement cascades.
IK-175: A Selective Aryl Hydrocarbon Receptor (AHR) Antagonist
IK-175 is a novel, orally bioavailable, and selective antagonist of the aryl hydrocarbon receptor (AHR).[10][11][12] It is being investigated for its potential in cancer immunotherapy.[12]
Mechanism of Action
The AHR is a ligand-activated transcription factor that plays a role in regulating immune responses.[12] In the tumor microenvironment, AHR can be activated by various ligands, such as kynurenine, a metabolite of tryptophan.[11][12] This activation leads to the suppression of anti-tumor immunity by promoting the differentiation of regulatory T cells (Tregs) and inhibiting the function of cytotoxic T lymphocytes (CTLs).[11] IK-175 competitively binds to the AHR, preventing its activation by endogenous ligands.[13] By blocking AHR signaling, IK-175 aims to reverse immune suppression within the tumor microenvironment, thereby enhancing the body's ability to recognize and eliminate cancer cells.[11][12] Preclinical studies have shown that IK-175 can decrease the expression of AHR target genes, reduce the production of anti-inflammatory cytokines (e.g., IL-22), and increase the production of pro-inflammatory cytokines (e.g., IL-2).[11]
Quantitative Data
| Assay | Cell Line | Species | Agonist | IC50 Value | Reference |
| DRE-Luciferase Reporter | HepG2 | Human | VAF347 (80 nM) | < 0.5 µM | [14][15] |
Experimental Protocols
AHR Reporter Gene Assay:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect them with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a luciferase gene.
-
Compound Treatment: Treat the transfected cells with an AHR agonist (e.g., VAF347) in the presence of varying concentrations of IK-175.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and plot the inhibition curve to determine the IC50 value of IK-175.
Signaling Pathway Diagram
Caption: IK-175 competitively inhibits the AHR signaling pathway.
TMEM175: A Lysosomal Ion Channel
Transmembrane protein 175 (TMEM175) is a lysosomal potassium channel that plays a crucial role in maintaining lysosomal pH and function.[16][17] While "SE 175" is not a direct inhibitor of TMEM175, the "175" designation warrants its mention. TMEM175 dysfunction has been linked to Parkinson's disease.[16][18] The channel's activity can be modulated by various small molecules, and it is a target for the development of new therapeutics for neurodegenerative diseases.[19][20] The primary known inhibitor of TMEM175 is 4-aminopyridine (4-AP).[21] Recent research has focused on discovering more selective inhibitors to better understand the physiological roles of this channel.[21][22]
References
- 1. Cellular mechanisms of action of therapeutic nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Nafamostat - Wikipedia [en.wikipedia.org]
- 6. Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of FUT-175, a new synthetic protease inhibitor, on intravascular hemolysis by human serum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of FUT-175 (Nafamstat Mesilate) on C3a, C4a and C5a generation in vitro and inflammatory reactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3 | InvivoChem [invivochem.com]
- 16. Gating and selectivity mechanisms for the lysosomal K+ channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are TMEM175 modulators and how do they work? [synapse.patsnap.com]
- 20. Developing TMEM175 Activators as Therapeutics for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 21. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Collection - Discovery of Selective Inhibitors for the Lysosomal Parkinsonâs Disease Channel TMEM175 - Journal of the American Chemical Society - Figshare [acs.figshare.com]
